1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
The compound 1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one features a tricyclic pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one core substituted at the 1-position with a benzyl group and at the 2-position with a 2-methylpiperidine-1-carbonyl moiety. This structure is synthesized via thermal cyclization of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}amino esters, followed by carboxamide formation . The 2-methylpiperidine group enhances lipophilicity (logP ≈ 2.25) and may influence bioavailability and target binding .
Properties
IUPAC Name |
6-benzyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-9-5-7-13-26(17)24(30)20-15-19-22(28(20)16-18-10-3-2-4-11-18)25-21-12-6-8-14-27(21)23(19)29/h2-4,6,8,10-12,14-15,17H,5,7,9,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLTTZFLLIOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. Its unique structure incorporates a pyrimidine ring fused with a pyrrolo ring and features a benzyl group along with a piperidine carbonyl substituent. This structural diversity suggests significant potential for various biological activities and applications in medicinal chemistry.
Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit notable biological activities, particularly as inhibitors of protein kinases. Specifically, this compound has been identified as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune response and is implicated in various autoimmune diseases and cancers .
Biological Activity
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The inhibition of JAK3 may also lead to anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and lupus .
- Antiviral Properties : Some studies have explored the potential antiviral activity of similar compounds within the class, indicating that modifications to the structure can enhance efficacy against viral targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound. Here are notable findings:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has revealed that modifications in the functional groups attached to the core structure significantly influence biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperidin-1-carbonyl) pyrido[1,2-a] pyrrolo[2,3-d] pyrimidin | Similar core structure with variations in substituents | JAK3 inhibition |
| 5-Methyl-pyrido[2,3-d] pyrimidin derivatives | Variations in nitrogen positioning | Potential antitumor activity |
| Pyrrolo[2,3-d] pyrimidine analogs | Similar fused ring systems | Diverse biological activities |
The specific combination of the benzyl group and piperidine carbonyl enhances binding affinity and selectivity towards specific kinases compared to other similar compounds .
Comparison with Similar Compounds
Structural Variations in the Core and Substituents
Position 1 Modifications
- 1-Benzyl vs. 1-Methyl/1-(3-Methoxypropyl):
- The benzyl group in the target compound contrasts with methyl (e.g., E201-0211 : 1,9-dimethyl derivative) or 3-methoxypropyl (e.g., 900286-69-3 ) substituents. Benzyl groups may enhance π-π stacking interactions in biological targets, whereas alkyl chains like 3-methoxypropyl improve solubility .
- Example: 1-(3-Methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl) (Mol. Wt. 411.5) has a polar surface area of 42.356 Ų, suggesting moderate membrane permeability .
Position 2 Functionalization
- 2-Carbonyl vs. 12n (2-(4-chlorophenyl)-1-methyl derivative) exhibits cytotoxic activity (IC₅₀ = 6.55 µM against HeLa), highlighting the role of aryl groups in anticancer activity .
Position 9 Modifications
- 9-Methyl vs.
Pharmacokinetic and Physicochemical Properties
- Polar Surface Area (PSA):
- A PSA of 42.356 Ų suggests moderate blood-brain barrier permeability, advantageous for CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
